

Check Availability & Pricing

# The Role of GPR35 in Inflammatory Bowel Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 5 |           |
| Cat. No.:            | B14051609       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention as a potential therapeutic target for inflammatory bowel disease (IBD). Its high expression in the gastrointestinal tract and on various immune cells, coupled with genetic links to IBD susceptibility, places it at a critical nexus of intestinal homeostasis and inflammation.[1] [2][3] However, its role is complex, with studies demonstrating both pro- and anti-inflammatory functions depending on the cellular context, ligand, and specific disease model.[4][5] This technical guide provides an in-depth examination of GPR35's function in IBD, detailing its signaling pathways, the quantitative outcomes from key experimental models, and the methodologies used to elucidate its role.

## **Introduction to GPR35**

GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) first identified in 1998. It is located on human chromosome 2q37.3 and can be alternatively spliced into two isoforms, GPR35a and GPR35b. While initially classified as an orphan receptor, several endogenous and synthetic ligands have since been identified. Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for IBD, specifically ulcerative colitis (UC) and Crohn's disease (CD), solidifying its importance in intestinal pathophysiology. The receptor is highly expressed in the colon and small intestine, as



well as in immune cells such as monocytes, macrophages, T cells, and dendritic cells, suggesting a pivotal role in regulating gut immunity and inflammation.

# **GPR35 Signaling Pathways**

GPR35 activation initiates a complex network of intracellular signaling cascades through both G protein-dependent and -independent mechanisms. Its signaling is often biased, with different ligands preferentially activating specific pathways.

#### G Protein-Dependent Signaling:

- Gαi/o: GPR35 can couple to inhibitory G proteins (Gαi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
- G $\alpha$ 12/13: Activation can also occur through G $\alpha$ 12/13, which engages downstream effectors like RhoA, influencing cytoskeletal dynamics and cell migration.
- Downstream Effectors: These G protein pathways often converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signalregulated kinase 1/2 (ERK1/2) pathway, which is crucial for cell proliferation, migration, and mucosal repair.

#### G Protein-Independent Signaling (β-Arrestin):

- Upon agonist binding, GPR35 can recruit β-arrestins (β-arrestin 1 and 2).
- β-arrestins not only mediate receptor desensitization and internalization but also act as signaling scaffolds. They can initiate G protein-independent signaling, including the activation of ERK1/2, and can also interact with IκBα to suppress the pro-inflammatory NF-κB pathway, thereby exerting anti-inflammatory effects.

Interestingly, some ligands exhibit biased agonism. For example, kynurenic acid primarily activates G protein pathways with minimal  $\beta$ -arrestin recruitment, highlighting the complexity of GPR35 modulation.





Click to download full resolution via product page

Caption: GPR35 signaling pathways in intestinal cells.



# The Dichotomous Role of GPR35 in IBD Pathophysiology

The literature presents a dual role for GPR35 in IBD, where its effects can be either protective or pathogenic, largely depending on the specific cell type and inflammatory context.

#### Protective Functions:

- Epithelial Barrier Integrity: GPR35 plays a crucial role in maintaining the gut's epithelial barrier. Studies using GPR35 knockout (KO) mice show increased intestinal permeability under normal conditions and significantly exacerbated colitis upon challenge with dextran sulfate sodium (DSS). This is associated with decreased expression of key tight junction proteins, including Zonula occludens-1 (ZO-1), E-cadherin, and Claudin-1.
- Mucosal Repair: GPR35 signaling promotes mucosal healing. Agonists like zaprinast and pamoic acid have been shown to accelerate wound repair in colonic epithelial cells by upregulating fibronectin expression and activating the ERK1/2 pathway.
- Anti-Inflammatory Response: In certain contexts, GPR35 activation can be anti-inflammatory.
   This may be mediated by β-arrestin-dependent inhibition of NF-κB or by promoting the production of anti-inflammatory mediators.

#### **Pro-Inflammatory Functions:**

- Immune Cell Activation: GPR35 is expressed on macrophages, where its activation can induce the production of pro-inflammatory cytokines like TNF. In some colitis models, macrophage-specific deletion of GPR35 led to reduced inflammation.
- Disease Promotion in Specific Models: Contrary to the DSS model findings, some studies
  report that GPR35 KO mice are less susceptible to DSS-induced colitis, suggesting a proinflammatory role. These conflicting results may be due to differences in experimental
  protocols or the specific gut microbiota of the animal colonies. IBD-associated SNPs, such
  as T108M, have been shown to result in a hyperactive receptor, potentially promoting
  disease progression by enhancing GPR35 activity.





Click to download full resolution via product page

**Caption:** The dual role of GPR35 in IBD pathophysiology.

# **Quantitative Data from Experimental IBD Models**

Studies using GPR35 knockout mice in the DSS-induced colitis model have provided critical quantitative data demonstrating its largely protective role.

Table 1: Disease Severity in DSS-Induced Colitis (GPR35+/+ vs. GPR35-/-)



| Parameter                 | GPR35+/+<br>(Wild-Type)<br>with DSS | GPR35-/-<br>(Knockout)<br>with DSS                    | Key Finding                                                    | Reference |
|---------------------------|-------------------------------------|-------------------------------------------------------|----------------------------------------------------------------|-----------|
| Body Weight<br>Loss       | ~10-15% loss                        | Profound loss,<br>significantly<br>greater than<br>WT | Deletion of<br>GPR35<br>worsens<br>weight loss.                |           |
| Colon Length<br>Reduction | ~21% reduction                      | ~35% reduction                                        | GPR35 deletion<br>leads to more<br>severe colon<br>shortening. |           |

| Histopathological Score | Moderate inflammation | Significantly higher score with extensive ulcerations, edema, and loss of crypts | Lack of GPR35 results in more severe colon damage. |

Table 2: Gene and Protein Expression Changes in GPR35-/- Colon Mucosa (DSS Model)



| Molecule                         | Туре                                             | Change in<br>GPR35-/- vs.<br>GPR35+/+ | Implication                                                          | Reference |
|----------------------------------|--------------------------------------------------|---------------------------------------|----------------------------------------------------------------------|-----------|
| IL-1β, CXCL1,<br>CXCL2, CCL2     | Pro-<br>inflammatory<br>Cytokines/Che<br>mokines | Significant<br>upregulation           | GPR35 deficiency leads to a heightened inflammatory response.        |           |
| MMP1, MMP9,<br>MMP12             | Tissue<br>Remodeling<br>Factors                  | Significant<br>upregulation           | Increased tissue degradation and remodeling in the absence of GPR35. |           |
| Zonula<br>occludens-1 (ZO-<br>1) | Tight Junction Protein                           | Decreased expression                  | Impaired<br>epithelial barrier<br>function.                          |           |
| E-cadherin                       | Adherens<br>Junction Protein                     | Decreased expression                  | Weakened cell-<br>cell adhesion<br>and barrier<br>integrity.         |           |

| Claudin-1 | Tight Junction Protein | Decreased expression | Compromised epithelial barrier function. | |

# **Pharmacology of GPR35**

The development of therapeutic agents targeting GPR35 is complicated by significant pharmacological differences between species (human, rat, mouse).

Table 3: Selected Ligands for GPR35



| Ligand                             | Туре                   | Origin                   | Potency<br>(Human<br>EC50) | Notes                                                                           | References |
|------------------------------------|------------------------|--------------------------|----------------------------|---------------------------------------------------------------------------------|------------|
| Kynurenic<br>Acid (KYNA)           | Endogenou<br>s Agonist | Tryptophan<br>Metabolite | ~217 µM                    | A well- established but relatively low- potency ligand.                         |            |
| Lysophosphat<br>idic Acid<br>(LPA) | Endogenous<br>Agonist  | Phospholipid             | Not fully<br>determined    | Activates GPR35, possibly via Gi-mediated signaling.                            |            |
| Zaprinast                          | Synthetic<br>Agonist   | PDE5<br>Inhibitor        | ~1-5 μM                    | Commonly used reference agonist with similar potency across species.            |            |
| Pamoic Acid                        | Synthetic<br>Agonist   | Synthetic                | ~1-10 μM                   | Shown to be protective in DSS colitis models.                                   |            |
| Lodoxamide                         | Synthetic<br>Agonist   | Mast Cell<br>Stabilizer  | High (nM<br>range)         | High potency<br>for human/rat<br>GPR35, but<br>~100-fold<br>lower for<br>mouse. |            |



| Ligand | Туре                    | Origin    | Potency<br>(Human<br>EC50) | Notes                                                   | References |
|--------|-------------------------|-----------|----------------------------|---------------------------------------------------------|------------|
| ML-145 | Synthetic<br>Antagonist | Synthetic | -                          | Higher binding for human GPR35 than rodent orthologues. |            |

| CID-2745687 | Synthetic Antagonist/Inverse Agonist | Synthetic | - | Effectively inhibits agonist activity at human GPR35. | |

# **Key Experimental Protocols**

Reproducible and standardized protocols are essential for studying the role of GPR35 in IBD.

## Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is the most common model used to investigate the protective role of GPR35.

- Animal Model: GPR35 wild-type (GPR35+/+) and knockout (GPR35-/-) mice on a C57BL/6 background (6-8 weeks old) are used.
- Induction: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for
   5-7 consecutive days. A control group receives regular drinking water.
- Disease Assessment:
  - Daily Monitoring: Body weight, stool consistency, and presence of blood are recorded daily to calculate the Disease Activity Index (DAI).
  - Endpoint Analysis: On day 7-8, mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.
  - Histology: Distal colon segments are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is



performed blindly to assess inflammation severity, ulceration, and crypt damage.

• Tissue Analysis: Colon tissue is collected for qPCR and Western blot analysis.



Click to download full resolution via product page

**Caption:** Experimental workflow for the DSS-induced colitis model.



## **Quantitative Real-Time PCR (qPCR)**

Used to measure the mRNA expression of inflammatory mediators and other target genes.

- RNA Extraction: Total RNA is isolated from frozen colon tissue using TRIzol reagent or a similar kit-based method.
- cDNA Synthesis: Reverse transcription is performed using 1-2 μg of total RNA to synthesize complementary DNA (cDNA).
- qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, cDNA template, and specific forward and reverse primers for target genes (e.g., IL1B, CXCL1, TJP1 for ZO-1) and a housekeeping gene (e.g., GAPDH or ACTB).
- Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

## **Western Blotting**

Used to quantify the protein levels of tight junction components and signaling molecules.

- Protein Extraction: Proteins are extracted from colon tissue using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein (20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (e.g., anti-ZO-1, anti-E-cadherin, anti-p-ERK1/2).
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The signal is detected using an enhanced
  chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software
  like ImageJ.



## **Genetic Variants of GPR35 in IBD**

GWAS have identified several SNPs in the GPR35 locus that are associated with IBD susceptibility, providing a direct genetic link between the receptor and the disease.

Table 4: IBD-Associated GPR35 Genetic Variants

| SNP ID    | Position<br>(Chr2) | Allele<br>Change | Associated<br>Disease(s) | Functional<br>Consequen<br>ce                                                                                                                          | Reference(s |
|-----------|--------------------|------------------|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| rs3749171 | 241569692          | C>T              | UC, CD,<br>PSC           | Missense mutation (Threonine to Methionine at position 108; T108M) in transmembr ane domain III. May lead to a gain-of-function/hy peractive receptor. |             |
| rs4676410 | 241563739          | G > A            | UC, CD                   | Located in an intron; may affect gene regulation, transcription, or splicing.                                                                          |             |

| rs3749172 | - | - | IBD | Associated with IBD risk; functional impact is under investigation. | |

PSC: Primary Sclerosing Cholangitis



## **Conclusion and Future Directions**

GPR35 is a critical, albeit complex, player in the landscape of IBD. The balance of evidence suggests a predominantly protective role in the colonic epithelium, primarily through the maintenance of barrier integrity and promotion of mucosal repair. However, its activity in immune cells can contribute to inflammation, and hyperactive genetic variants may drive disease. This duality underscores the therapeutic challenge: should GPR35 be activated or inhibited?

The path forward for GPR35-targeted drug development in IBD requires a nuanced approach:

- Cell-Type Specificity: Developing agonists that selectively target GPR35 on epithelial cells
  while avoiding activation on pro-inflammatory immune cells could be a promising strategy.
- Biased Agonism: Designing biased agonists that preferentially activate protective pathways (e.g., β-arrestin-mediated anti-inflammatory signaling) over potentially detrimental ones could offer a more refined therapeutic effect.
- Overcoming Species Differences: A significant hurdle is the poor translation of ligand pharmacology from rodent models to humans. The development of humanized mouse models expressing human GPR35 isoforms will be crucial for preclinical validation.
- Personalized Medicine: The presence of IBD-associated SNPs like T108M suggests that
  patient stratification based on GPR35 genotype may be necessary, where antagonists might
  be beneficial for individuals with hyperactive receptor variants.

In conclusion, while significant challenges remain, GPR35 stands out as a high-potential target for novel IBD therapies. Continued research into its cell-specific signaling, the functional consequences of its genetic variants, and the development of sophisticated modulators will be key to unlocking its therapeutic promise.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR35 in Intestinal Diseases: From Risk Gene to Function PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [The Role of GPR35 in Inflammatory Bowel Disease: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b14051609#role-of-gpr35-in-inflammatory-bowel-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com